molecular formula C21H15NO3S B2699942 Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate CAS No. 391228-57-2

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate

Cat. No.: B2699942
CAS No.: 391228-57-2
M. Wt: 361.42
InChI Key: VWOKLKIVDAXDPH-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate is a heterocyclic compound featuring a benzothiazole core linked via a methyl group to a 4-phenoxybenzoate ester. The benzothiazole moiety is known for its pharmacological relevance, including antitumor, antimicrobial, and anti-inflammatory activities, while the phenoxybenzoate group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c23-21(24-14-20-22-18-8-4-5-9-19(18)26-20)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOKLKIVDAXDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate typically involves the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then reacted with 4-phenoxybenzoic acid or its derivatives under esterification conditions to yield the final product . Common reagents used in these reactions include sulfur-containing compounds, aldehydes, and carboxylic acids. The reaction conditions often involve the use of solvents such as ethanol or isopropanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cardiovascular Disease Treatment

Recent studies have highlighted the role of benzo[d]thiazole derivatives, including benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate, as biased agonists of the angiotensin II receptor (AT1R). These compounds have shown promise in treating cardiovascular diseases such as heart failure and hypertension by selectively activating specific signaling pathways associated with AT1R, which may lead to improved patient outcomes in chronic heart conditions .

1.2 Neurodegenerative Diseases

Research into multi-target-directed ligands (MTDLs) has indicated that derivatives of benzo[d]thiazole can effectively inhibit enzymes associated with neurodegenerative diseases. For instance, compounds similar to this compound have been tested for their inhibitory effects on monoamine oxidase and cholinesterase, which are critical in managing conditions like Alzheimer’s disease and depression. Some derivatives demonstrated significant activity in reducing depressive symptoms in animal models .

1.3 Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Compounds related to this compound have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole core can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Research Findings on Benzo[d]thiazole Derivatives

Study ReferenceApplication AreaKey Findings
Cardiovascular TreatmentIdentified as biased agonists at AT1R; potential for heart failure treatment.
Neurodegenerative DiseasesInhibitory effects on monoamine oxidase; reduced immobility in forced swim tests.
Antimicrobial ActivityEffective against multiple bacterial strains; structure modifications enhance activity.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Benzothiazole Derivatives with Ester/Aryl Linkages

Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate
  • Structure: Substitutes benzothiazole with benzimidazole and replaces phenoxy with a methyl ester.
  • Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ .
2-(Benzo[d]thiazol-2-ylmethyl)-7-bromoquinazolin-4(3H)-one
  • Structure: Integrates a quinazolinone ring instead of phenoxybenzoate.
  • Activity : Demonstrated anticancer activity in preliminary studies, with a melting point >300°C, indicating high thermal stability .
4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol (Yl-109)
  • Structure: Contains a methoxyphenol group instead of phenoxybenzoate.
  • Properties: Higher water solubility due to the phenolic -OH group (logP = 3.2) compared to the lipophilic ester in the target compound .
  • Applications: Investigated for antioxidant and antitumor applications, leveraging the redox-active phenol group .

Benzothiazole-Aniline Derivatives

4-(Benzo[d]thiazol-2-ylmethyl)aniline
  • Structure: Features an aniline group instead of phenoxybenzoate.
  • Reactivity : The primary amine enables participation in Schiff base formation or diazotization, offering versatility in derivatization .
  • Drawbacks : Lower hydrolytic stability compared to ester-containing analogs due to amine sensitivity under acidic conditions .
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas
  • Synthesis : Produced via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF (yields up to 79%) .
  • Activity: Thiourea derivatives exhibit enhanced antimicrobial activity due to sulfur’s electron-withdrawing effects, a trait less pronounced in ester-based compounds .

Heterocyclic Variants with Divergent Cores

2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole
  • Structure : Replaces benzothiazole with benzoxazole and incorporates a pyrazole-thiazole hybrid.
  • Activity : Shows dual cyclooxygenase-2 (COX-2) inhibition and antimicrobial effects, attributed to the benzoxazole’s planar structure .
6-(Benzo[d]thiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine
  • Structure : Triazine ring replaces the benzoate ester.
  • Properties : Exhibits moderate anticancer activity (IC₅₀ = 18–45 µM) but lower solubility due to the triazine’s rigidity .

Comparative Data Table

Compound Name Core Structure Key Substituent Molecular Weight Notable Activity/Property Reference
Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate Benzothiazole 4-Phenoxybenzoate ester 365.41 (calc.) High lipophilicity (logP ~4.1) N/A
4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol Benzothiazole 2-Methoxyphenol 257.31 Antioxidant, antitumor
4-(Benzo[d]thiazol-2-ylmethyl)aniline Benzothiazole Aniline 240.32 High reactivity (amine functional)
2-(Benzo[d]thiazol-2-ylmethyl)-7-bromoquinazolin-4(3H)-one Benzothiazole Bromoquinazolinone 402.29 (calc.) Anticancer, high thermal stability
2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole Benzoxazole-Thiazole Pyrazole-bromophenyl 414.29 (calc.) COX-2 inhibition, antimicrobial

Research Findings and Trends

  • Synthetic Yields: Benzothiazole-amine derivatives (e.g., thioureas) achieve higher yields (~79%) compared to triazine or quinazolinone analogs (~27–35%) due to fewer steric constraints .
  • Bioactivity : Esters like the target compound and Yl-109 show balanced lipophilicity for membrane penetration, whereas aniline derivatives may require prodrug strategies to enhance bioavailability .

Biological Activity

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their varied biological activities. The structural features that contribute to its activity include the benzothiazole moiety and the phenoxybenzoate group. These components enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Benzothiazole derivatives, including this compound, exhibit biological activities through several mechanisms:

  • Anticancer Activity : These compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies indicate that they can target specific pathways involved in tumor growth, such as the EGFR signaling pathway .
  • Antimicrobial Effects : Research has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its efficacy .
  • Anti-inflammatory Properties : Benzothiazole derivatives have also been investigated for their anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines,

Case Studies

Several case studies highlight the practical applications of this compound in medical research:

  • Anticancer Efficacy : A study evaluated the compound's effect on human cancer cell lines, demonstrating significant cytotoxicity against HeLa cells (IC50 values in the low micromolar range) compared to standard chemotherapeutics like cisplatin .
  • Inhibition of H+/K+ ATPase : Another investigation focused on the compound's ability to inhibit H+/K+ ATPase, a critical enzyme in gastric acid secretion. The results showed that certain derivatives exhibited greater inhibitory activity than the standard drug omeprazole, suggesting potential for treating gastric disorders .
  • Antimicrobial Testing : In vitro testing against various bacterial strains revealed that this compound displayed broad-spectrum antimicrobial activity, particularly against resistant strains of Staphylococcus aureus and Salmonella spp., indicating its potential as an alternative therapeutic agent .

Research Findings

Recent studies have expanded our understanding of the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenoxy group can significantly enhance biological activity. For instance, compounds with hydroxyl or methoxy substitutions exhibited increased potency against cancer cells and improved anti-inflammatory effects .
  • Biochemical Pathways : The compound has been shown to affect various biochemical pathways, including those involved in apoptosis and inflammation. This multifaceted action underscores its potential as a therapeutic agent across different disease states .

Q & A

Basic: What are the standard synthetic routes for Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate, and how are yields optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives involving the benzo[d]thiazole moiety can be prepared by reacting benzothiazole-2-methanol with activated esters (e.g., 4-phenoxybenzoyl chloride) under reflux in polar aprotic solvents like DMF or THF. Catalysts such as DMAP or triethylamine are often employed to enhance reactivity . Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants), reaction time (4–6 hours), and purification via column chromatography. Yields reported in analogous syntheses range from 38% to 76%, with lower yields attributed to steric hindrance or competing side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing Benzo[d]thiazol-2-ylmethyl derivatives?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C-NMR : For confirming substituent integration and electronic environments. For example, the methylene group (–CH₂–) in benzo[d]thiazol-2-ylmethyl derivatives appears as a singlet at δ ~4.8–5.2 ppm in ¹H-NMR .
  • UPLC-MS : Used to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 458.2) and purity (>95%) .
  • Elemental Analysis : Validates C, H, N content (e.g., deviations <0.3% between calculated and observed values indicate high purity) .

Advanced: How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the Colle-Salvetti correlation-energy formula (adapted into a density-functional framework) can predict intramolecular charge transfer between the electron-rich benzo[d]thiazole and the phenoxybenzoyl groups . These models help rationalize reactivity in electrophilic substitution or photochemical reactions .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., antiviral vs. antitumor efficacy) often arise from:

  • Assay Variability : Differences in cell lines (e.g., RSV vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Standardized protocols (e.g., MTT assays) and triplicate replicates improve reproducibility .
  • Structural Analogues : Subtle substituent changes (e.g., –CF₃ vs. –CH₃) drastically alter activity. Meta-analysis of SAR studies using tools like Hansch analysis can identify critical pharmacophores .

Advanced: How does modifying substituents on the benzoate moiety affect the compound’s biological activity?

Methodological Answer:
Substituent effects are systematically evaluated via:

  • Electron-Withdrawing Groups (EWGs) : –NO₂ or –CF₃ on the phenoxy ring enhance electrophilic interactions, improving antiviral activity (e.g., RSV inhibition in ).
  • Hydrophobic Groups : Bulky aryl substituents (e.g., 2,4-dimethylbenzyl) increase logP, enhancing membrane permeability but potentially reducing solubility .
  • Case Study : Replacing the 4-phenoxy group with a 4-(trifluoromethyl)phenyl moiety in pyrimidine derivatives boosted antitumor activity by 3-fold (IC₅₀ = 1.2 µM vs. 3.5 µM) .

Advanced: What are the challenges in optimizing reaction conditions for large-scale synthesis without compromising purity?

Methodological Answer:
Key challenges include:

  • Solvent Selection : Scaling polar aprotic solvents (DMF, THF) requires recovery systems to reduce costs and environmental impact.
  • Catalyst Loading : High catalyst ratios (e.g., 10 mol% DMAP) improve kinetics but complicate purification. Alternatives like immobilized catalysts or flow chemistry mitigate this .
  • Purification : Column chromatography is impractical at scale. Recrystallization in ethanol/water mixtures (80:20 v/v) or fractional distillation are preferred for ≥90% purity .

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